8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol
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Overview
Description
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol is a chemical compound with the molecular formula C17H19ClN2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol typically involves the reaction of phenothiazine derivatives with appropriate chlorinating agents and dimethylaminopropyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol involves its interaction with various molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other phenothiazine derivatives. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity.
Properties
CAS No. |
65445-70-7 |
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Molecular Formula |
C17H19ClN2O3S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,2,7-triol |
InChI |
InChI=1S/C17H19ClN2O3S/c1-19(2)6-3-7-20-11-8-10(18)13(22)9-15(11)24-14-5-4-12(21)17(23)16(14)20/h4-5,8-9,21-23H,3,6-7H2,1-2H3 |
InChI Key |
ZBZJUINBIDILAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C(=C(C=C3)O)O)O)Cl |
Origin of Product |
United States |
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